![molecular formula C27H21N3O2S B2364012 (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 182171-05-7](/img/structure/B2364012.png)

(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness2. The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement1.Chemical Reactions Analysis

Pyrimidine derivatives are frequently used structures in drug research. Due to the vastness of the chemical space of pyrimidine derivatives, the most common fused pyrimidine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter3.Physical And Chemical Properties Analysis

Pyrimidine derivatives are known for their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into3.

科学的研究の応用

Conformational and Structural Studies

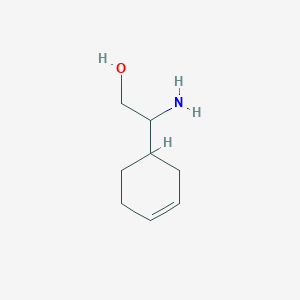

(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have been extensively studied for their structural and conformational characteristics. Research has shown that variations in substituents on the thiazolopyrimidine scaffold lead to significant differences in intermolecular interactions and packing features, controlled by weak interactions such as C-H…O, C-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Activities

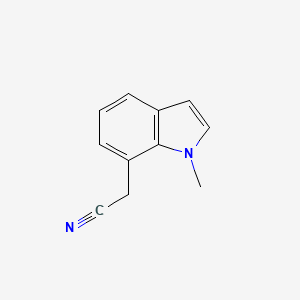

Several derivatives of thiazolopyrimidine, including compounds structurally similar to (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and tested for their antimicrobial and anticancer properties. Some of these compounds have shown promising results against microbial strains and cancer cell lines, indicating potential for further exploration in these fields (Verma & Verma, 2022).

Synthesis and Characterization

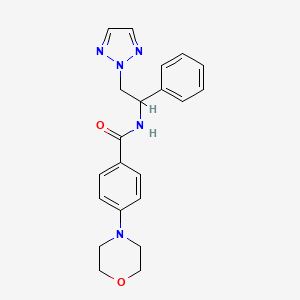

The synthesis of thiazolopyrimidine derivatives involves reactions with various chemicals, resulting in a range of compounds with diverse structures and properties. These syntheses are characterized by techniques like NMR, IR, and X-ray crystallography, providing insights into the molecular structure and potential applications of these compounds (Kulakov et al., 2009).

Applications in Anti-Inflammatory and Analgesic Research

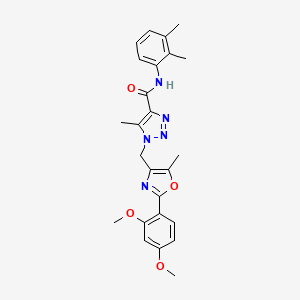

Research has also explored the potential of thiazolopyrimidine derivatives as anti-inflammatory and analgesic agents. These compounds, related to (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been evaluated for their ability to reduce inflammation and pain in various models, showing promising results that suggest further investigation in this area (Alam et al., 2010).

Safety And Hazards

将来の方向性

The review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold4. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity1.

Please note that the information provided is based on pyrimidine derivatives in general, and may not apply directly to the specific compound you mentioned. For more accurate information, further research and experimental studies would be needed.

特性

IUPAC Name |

(2E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O2S/c1-18-23(25(31)29-21-15-9-4-10-16-21)24(20-13-7-3-8-14-20)30-26(32)22(33-27(30)28-18)17-19-11-5-2-6-12-19/h2-17,24H,1H3,(H,29,31)/b22-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAOQLEYBVCOK-OQKWZONESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)

![7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2363936.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)

![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)

![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)